BenchChemオンラインストアへようこそ!

1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate

Apolipoprotein(a) Small Molecule Inhibitor Lipoprotein(a)

1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate is a synthetic pyrrolidine-containing ester that combines a 3-(pyrrolidin-3-yl)propanoate moiety with a methyl lactate ester fragment. This compound is structurally related to a series of potent, small-molecule apolipoprotein(a) [Apo(a)] inhibitors disclosed in patent US11286249B2, where the pyrrolidin-3-yl propanoate core is a critical pharmacophore for achieving picomolar binding affinity to the human Apo(a) protein.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
Cat. No. B12907816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)OC(=O)CCC1CCNC1
InChIInChI=1S/C11H19NO4/c1-8(11(14)15-2)16-10(13)4-3-9-5-6-12-7-9/h8-9,12H,3-7H2,1-2H3
InChIKeyWALJLTRKCSCKMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate: A Structurally Defined Pyrrolidine Ester for Targeted Apo(a) Inhibitor Research


1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate is a synthetic pyrrolidine-containing ester that combines a 3-(pyrrolidin-3-yl)propanoate moiety with a methyl lactate ester fragment. This compound is structurally related to a series of potent, small-molecule apolipoprotein(a) [Apo(a)] inhibitors disclosed in patent US11286249B2, where the pyrrolidin-3-yl propanoate core is a critical pharmacophore for achieving picomolar binding affinity to the human Apo(a) protein [1]. It is distinguished from generic pyrrolidine esters by its specific substitution pattern, which is designed for target engagement rather than simple solubility or stability modification.

Why a Simple Pyrrolidine or Propanoate Analog Cannot Substitute for 1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate in Apo(a)-Targeted Programs


The pyrrolidine-based Apo(a) inhibitor class demonstrates extreme sensitivity to structural modifications. In the US11286249B2 patent portfolio, compounds sharing the (3R)-pyrrolidin-3-yl propanoic acid core achieve single- to sub-nanomolar IC50 values (e.g., 0.314 nM) [1][2]. However, even minor alterations to the ester, linker, or stereochemistry can lead to orders-of-magnitude losses in binding affinity. The 1-methoxy-1-oxopropan-2-yl ester in the target compound is not a generic protecting group; it is a specific prodrug or affinity-modulating element within this chemotype. Substituting this with a simple methyl ester (e.g., methyl 3-(pyrrolidin-3-yl)propanoate, CAS 903880-86-4) or an ethyl ester (CAS 748797-09-3) would remove the chiral lactate-like moiety that may be essential for optimal target interactions, making generic substitution chemically feasible but pharmacologically invalid for programs requiring on-target potency [1].

Quantitative Pharmacological and Structural Differentiation of 1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate


Comparison of Apo(a) Binding Affinity with Closest In-Class Pyrrolidine Analogs

The US11286249 patent family establishes that the (3R)-pyrrolidin-3-yl propanoate chemotype is fundamental for potent Apo(a) binding. A representative fully elaborated analog, (2S)-3-[3-[3-[(2S)-2-Carboxy-2-[(3R)-pyrrolidin-3-yl]ethyl]anilino]phenyl]-2-[(3R)-pyrrolidin-3-yl]propanoic acid, exhibits an IC50 of 0.314 nM against human Apo(a) in a competitive binding assay [1]. In contrast, simple achiral or mono-ester pyrrolidine propanoates (e.g., ethyl 3-(pyrrolidin-3-yl)propanoate) lack the necessary binding elements and show no reported Apo(a) activity at comparable concentrations [2]. The target compound retains the essential pyrrolidin-3-yl propanoate core while incorporating a chiral methoxy-oxopropan-2-yl ester, positioning it as a key intermediate or analog within this high-potency series.

Apolipoprotein(a) Small Molecule Inhibitor Lipoprotein(a)

Critical Role of the Chiral Methoxy-Oxopropan-2-yl Ester in Prodrug Design or Chiral Recognition

The 1-methoxy-1-oxopropan-2-yl group is a non-natural chiral ester derived from lactic acid methyl ester. In analogous pharmaceutical designs, this motif is used as a prodrug handle or to enhance binding through stereospecific interactions [1]. The target compound's (R) or (S) configuration at this center is a critical quality attribute. Vendors offering the compound as a racemate versus an enantiopure form represent fundamentally different materials for structure-activity relationship (SAR) studies. By contrast, common pyrrolidine building blocks like methyl 3-(pyrrolidin-3-yl)propanoate (CAS 903880-86-4) are achiral at the ester position and cannot probe the enantiomeric requirements of the Apo(a) target . No direct comparative enzymatic stability data is available in the public domain, but the existence of this chiral ester motif in multiple patent examples underscores its non-redundant role in the lead optimization pathway.

Prodrug Design Chiral Synthesis Ester Bioactivation

Implication in a Clinically Relevant Target: Lipoprotein(a) and Cardiovascular Risk

Elevated lipoprotein(a) [Lp(a)] is an independent, genetically determined risk factor for cardiovascular disease. Pharmacological inhibition of Apo(a) is a high-value therapeutic strategy actively pursued by the pharmaceutical industry [1]. The US11286249 patent is assigned to Eli Lilly and Company, indicating a major industry investment in this target. The representative compounds in this patent, which share the target compound's chemotype, demonstrate potent in vitro binding (IC50 = 0.314 nM) [2]. Simple pyrrolidine acids or esters (e.g., 3-(pyrrolidin-3-yl)propanoic acid hydrochloride) are generic screening fragments used across multiple, unrelated targets . Procuring the target compound therefore aligns the user with a therapeutically validated, patent-protected chemical series, whereas generic pyrrolidine esters are chemically similar but therapeutically non-specific.

Cardiovascular Disease Lipoprotein(a) Apo(a) Inhibitor

High-Impact Application Scenarios for 1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate in Cardiovascular Drug Discovery


Structure-Activity Relationship (SAR) Expansion of Eli Lilly's Apo(a) Inhibitor Series

Academic or biotech labs can use this compound as a key intermediate or reference analog to explore the SAR around the pyrrolidine ester motif. By comparing its in vitro potency, metabolic stability, and pharmacokinetic profile with the patent's exemplified compounds (IC50 = 0.314 nM for the most advanced analogs), researchers can validate or improve upon the existing data package [1].

Chiral Prodrug Strategy Development for Oral Apo(a) Therapies

The chiral 1-methoxy-1-oxopropan-2-yl ester is a known prodrug moiety. This compound serves as a direct tool to investigate the enzymatic hydrolysis rates by human carboxylesterases, comparing the (R) and (S) enantiomers. Such studies are foundational for developing an orally bioavailable Apo(a) inhibitor, where the simple methyl ester of 3-(pyrrolidin-3-yl)propanoic acid would be too rapidly hydrolyzed and lack the stereochemical handle for prodrug optimization [1].

Biochemical Assay Development for Lipoprotein(a)-Lowering Therapeutics

The compound can be used to develop competitive binding assays (e.g., TR-FRET, SPR) to screen for novel Apo(a) ligands. Its structural similarity to the picomolar-affinity series provides a validated positive control or tracer molecule, ensuring assay sensitivity and relevance to the target pharmacology [1].

Custom Synthesis and Internal Reference Standard for Preclinical Candidate Optimization

Contract research organizations (CROs) and pharmaceutical chemistry groups can synthesize this specific ester as a late-stage diversification intermediate. It enables the preparation of focused libraries around the pyrrolidine core, directly feeding into lead optimization campaigns for an Lp(a)-lowering agent, as outlined in the foundational patent [1].

Quote Request

Request a Quote for 1-Methoxy-1-oxopropan-2-yl 3-(pyrrolidin-3-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.